molecular formula C21H18F3N3O3S B11246722 2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide

2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide

Cat. No.: B11246722
M. Wt: 449.4 g/mol
InChI Key: QYMYZONYTGDLQV-UHFFFAOYSA-N
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Description

2-({1-[(FURAN-2-YL)METHYL]-2-OXO-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-4-YL}SULFANYL)-N-[4-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE is a complex organic compound featuring a furan ring, a cyclopenta[d]pyrimidine core, and a trifluoromethyl phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[(FURAN-2-YL)METHYL]-2-OXO-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-4-YL}SULFANYL)-N-[4-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE typically involves multi-step organic synthesis. The key steps include:

    Formation of the cyclopenta[d]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Attachment of the furan-2-ylmethyl group: This step involves a nucleophilic substitution reaction where the furan-2-ylmethyl group is introduced.

    Introduction of the trifluoromethyl phenyl group: This is typically done through a coupling reaction, such as a Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-({1-[(FURAN-2-YL)METHYL]-2-OXO-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-4-YL}SULFANYL)-N-[4-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized under appropriate conditions.

    Reduction: The carbonyl group in the cyclopenta[d]pyrimidine core can be reduced to an alcohol.

    Substitution: The trifluoromethyl phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,3-dione, while reduction of the carbonyl group may produce the corresponding alcohol.

Scientific Research Applications

2-({1-[(FURAN-2-YL)METHYL]-2-OXO-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-4-YL}SULFANYL)-N-[4-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its potential biological activity makes it a candidate for drug discovery and development.

    Medicine: It may exhibit pharmacological properties that could be harnessed for therapeutic purposes.

    Industry: Its unique chemical structure could be useful in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-({1-[(FURAN-2-YL)METHYL]-2-OXO-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-4-YL}SULFANYL)-N-[4-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan ring and trifluoromethyl phenyl group may play a role in binding to these targets, while the cyclopenta[d]pyrimidine core could influence the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    2-({1-[(FURAN-2-YL)METHYL]-2-OXO-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-4-YL}SULFANYL)-N-[4-(METHYL)PHENYL]ACETAMIDE: Similar structure but with a methyl group instead of a trifluoromethyl group.

    2-({1-[(THIOPHEN-2-YL)METHYL]-2-OXO-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-4-YL}SULFANYL)-N-[4-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE: Similar structure but with a thiophene ring instead of a furan ring.

Uniqueness

The presence of the trifluoromethyl group in 2-({1-[(FURAN-2-YL)METHYL]-2-OXO-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-4-YL}SULFANYL)-N-[4-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE imparts unique properties such as increased lipophilicity and metabolic stability, which can enhance its biological activity and potential as a therapeutic agent.

Properties

Molecular Formula

C21H18F3N3O3S

Molecular Weight

449.4 g/mol

IUPAC Name

2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C21H18F3N3O3S/c22-21(23,24)13-6-8-14(9-7-13)25-18(28)12-31-19-16-4-1-5-17(16)27(20(29)26-19)11-15-3-2-10-30-15/h2-3,6-10H,1,4-5,11-12H2,(H,25,28)

InChI Key

QYMYZONYTGDLQV-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)N(C(=O)N=C2SCC(=O)NC3=CC=C(C=C3)C(F)(F)F)CC4=CC=CO4

Origin of Product

United States

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